(2-Chlorophenyl)diphenylmethane
Overview
Description
(2-Chlorophenyl)diphenylmethane is a chemical compound that is part of the diphenylmethane derivatives family. These compounds are characterized by a methane central carbon atom bonded to two phenyl groups. In the case of (2-Chlorophenyl)diphenylmethane, one of the phenyl groups is further substituted with a chlorine atom at the second position.
Synthesis Analysis
The synthesis of diphenylmethane derivatives can be complex, involving multiple steps and reagents. For instance, diphenyldiazomethane (DPM), a related compound, can be synthesized using chloramine-T and benzophenone hydrazone with dimethylacetamide as a solvent and iodine as a catalyst. The reaction conditions are carefully optimized to achieve high yields and purity, with a reported yield of 85.23% and a purity of 98.57% as determined by HPLC .
Molecular Structure Analysis
The molecular structure of diphenylmethane derivatives can vary significantly depending on the substituents attached to the phenyl rings. For example, the crystal structure of a compound with a central diphenylmethane moiety and substituted benzenesulfonamido groups has been described as nearly C2 symmetrical, with specific bond angles and dihedral angles between the planes of the central aromatic rings and the central plane . This structural information is crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Diphenylmethane derivatives undergo various chemical reactions depending on their substituents. For example, substituted diphenyldiazomethanes react with chloranil to produce poly(benzhydryl)ethers, which can be hydrolyzed into benzophenones and tetrachlorohydroquinone . The kinetics of these reactions are influenced by the electron-donating ability of the substituents, and the reaction rates can be correlated with the Yukawa-Tsuno equation . Additionally, the reaction of diphenylmethane with chlorine acetate has been studied, revealing that diphenylmethane reacts faster than benzene and yields chlorodiphenylmethane as a product .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylmethane derivatives are closely related to their molecular structure. For instance, the crystallization of certain diphenylmethane derivatives can lead to light-emission enhancement due to specific molecular packing and the formation of hydrogen bonds that prevent π-π interactions . Moreover, the partition behavior of diphenyl-2-pyridylmethane in solvent extraction processes for gold recovery has been studied, showing that it can quantitatively extract gold from mineral acid solutions .
Scientific Research Applications
Chemical Processes and Reactions :
- (2-Chlorophenyl)diphenylmethane has been identified as a potential entrainer for separating mixtures via extractive distillation, particularly in mixtures composed of 1,2-dimethoxybenzene, 2-methoxyphenol, and diphenylmethane (Hwang, Lee, & Lin, 2001).
- It is involved in the nitration process of diphenylmethane to produce nitrodiphenylmethanes, which can be achieved with nitric acid in dichloromethane under controlled conditions (Giumanini, Geatti, & Verardo, 2002).
Catalysis and Material Science :
- Diphenylmethane derivatives, including (2-Chlorophenyl)diphenylmethane, have been used in the synthesis of binuclear and mononuclear metal complexes, which are relevant in catalysis and material science (Karipcin, Ucan, & Karataş, 2002).
- It has been studied for its role in fluorination processes, particularly in the context of aromatic compounds and the influence of molecular geometry on reaction outcomes (Iskra, Zupan, & Stavber, 2003).
Environmental Applications :
- Research has explored the conversion pathways of DDT and its derivatives during catalytic hydrodechlorination, where diphenylmethane, closely related to (2-Chlorophenyl)diphenylmethane, plays a significant role in understanding the degradation processes of these persistent organic pollutants (Gryglewicz & Piechocki, 2010).
Polymer Chemistry :
- The compound is integral in the study of flame-resistant polyurethanes, where it forms part of the structure, influencing the thermal properties and decomposition behavior of these materials (Pielichowski & Słotwińska, 2004).
Mechanism of Action
Mode of Action
It is known to be a triarylmethane with antiproliferative activity
Biochemical Pathways
Given its antiproliferative activity, it may impact pathways related to cell cycle regulation and proliferation
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and circulated in the body . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
Given its antiproliferative activity, it may induce changes at the cellular level that inhibit cell growth and division
Action Environment
As part of the human exposome, the collection of all the exposures of an individual in a lifetime, it is likely that various environmental factors could influence its action
Safety and Hazards
Diphenylmethane, a related compound, is classified as a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) . It’s very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
1-benzhydryl-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUWHGXBCVDMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)diphenylmethane | |
CAS RN |
56153-60-7 | |
Record name | (2-Chlorophenyl)diphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-CHLOROPHENYL)DIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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